N-Acetylthiourea

Description

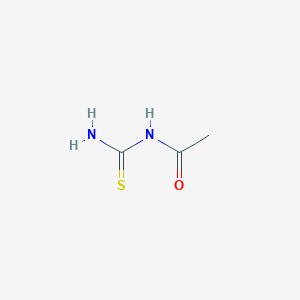

Structure

3D Structure

Properties

IUPAC Name |

N-carbamothioylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2OS/c1-2(6)5-3(4)7/h1H3,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCRBOOJBPETMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2OS | |

| Record name | 1-ACETYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060446 | |

| Record name | 1-Acetyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-acetyl-2-thiourea is a white crystalline solid. Noncombustible, but decomposes with heating., White solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 1-ACETYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Acetyl-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2839 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN DILUTE SODIUM HYDROXIDE, HOT WATER; SLIGHTLY SOL IN WATER, ETHER, Slightly soluble in water and ethyl ether; soluble in ethanol. | |

| Record name | 1-ACETYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000372 [mmHg] | |

| Record name | 1-Acetyl-2-thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2839 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PRISMS FROM WATER; RHOMBIC CRYSTALS FROM ALCOHOL | |

CAS No. |

591-08-2 | |

| Record name | 1-ACETYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(aminothioxomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Acetyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZNZ5N1H713 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-ACETYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

329 to 336 °F (NTP, 1992), 165 °C | |

| Record name | 1-ACETYL-2-THIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-ACETYL-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6034 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N-Acetylthiourea: A Comprehensive Technical Guide to its Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetylthiourea, a versatile building block in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and potential applications, with a focus on experimental protocols and data presentation for easy reference by researchers and scientists.

Introduction

This compound and its derivatives are a prominent class of compounds in the field of drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The this compound scaffold serves as a versatile synthon for creating diverse chemical libraries for screening.[1] Its biological activity is often attributed to the ability of the acylthiourea moiety to coordinate with metal ions in the active sites of metalloenzymes.[1] This guide outlines a straightforward and efficient synthesis method, provides key physicochemical and spectroscopic data, and discusses its relevance in therapeutic development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step, one-pot reaction.[1] This process involves the initial formation of a reactive acetyl isothiocyanate intermediate, which subsequently undergoes a nucleophilic attack by an amine.[1][2]

Experimental Protocol

Materials and Equipment:

-

Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)[2]

-

Acetyl chloride (CH₃COCl)[2]

-

Anhydrous acetone[1]

-

Concentrated ammonium hydroxide (NH₄OH)[1]

-

500 mL three-necked round-bottom flask[1]

-

Mechanical stirrer[1]

-

Reflux condenser[1]

-

Dropping funnel[1]

-

Heating mantle

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

Step 1: Formation of Acetyl Isothiocyanate [1]

-

In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add ammonium thiocyanate (1.0 equivalent) to anhydrous acetone.

-

Stir the suspension to ensure it is well-mixed.

-

From the dropping funnel, add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of acetyl isothiocyanate.

Step 2: Synthesis of this compound [1]

-

Cool the reaction mixture to room temperature.

-

Slowly add concentrated ammonium hydroxide (2.0 equivalents) to the reaction mixture with continuous stirring, controlling the addition to manage any heat evolution.

-

Continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

To remove excess ammonia, heat the solution on a water bath for approximately 30 minutes.

-

Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude this compound.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel and wash the solid with three portions of ice-cold water.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

For further purification, the crude product can be recrystallized from hot water or ethanol.

Expected Yield: 74-81%[1]

Experimental Workflow

Workflow for the two-step synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃H₆N₂OS[3][4] |

| Molecular Weight | 118.16 g/mol [3][4] |

| Appearance | White crystalline powder[3] |

| Melting Point | 165-169 °C[3][4] |

| Solubility | Slightly soluble in cold water, soluble in hot water[3][4] |

| pKa | 11.24 ± 0.70 (Predicted)[3] |

| Density | 1.275 g/cm³[3] |

| LogP | -0.1[5] |

| Storage Temperature | Store below +30°C[3][4] |

Spectroscopic Data

Characterization of the synthesized this compound is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.

| Technique | Key Data |

| ¹H NMR | Spectral data is available in various databases.[1][6][7] |

| ¹³C NMR | Spectral data is available in various databases.[1][6][7] |

| FTIR (cm⁻¹) | Characteristic peaks for N-H, C=O, and C=S stretching are observed.[1] |

| Mass Spec | Exact Mass: 118.02008399[3][5] |

Applications in Drug Development

This compound and its derivatives are of significant interest to drug development professionals due to their wide array of biological activities.[1] The core structure can be readily modified, allowing for the generation of large libraries of compounds for screening.[1] A key mechanism of action for many N-acylthiourea derivatives is enzyme inhibition.[1]

Conceptual Signaling Pathway Inhibition

The thiourea scaffold is a versatile pharmacophore that can be tailored to interact with various biological targets. For instance, N-acylthiourea derivatives have been investigated as inhibitors of enzymes in critical signaling pathways.

Conceptual inhibition of a signaling pathway by an N-acylthiourea derivative.

The ability of the acylthiourea moiety to act as a hydrogen bond donor and acceptor, as well as its capacity to chelate metal ions, contributes to its binding affinity for various enzymatic targets.[8] This makes the this compound scaffold a promising starting point for the development of novel therapeutics for a variety of diseases.[1]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, properties, and potential applications of this compound. The detailed experimental protocol and tabulated data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. The straightforward synthesis and versatile nature of the this compound scaffold make it an attractive platform for the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 591-08-2 [chemicalbook.com]

- 5. Acetylthiourea | C3H6N2OS | CID 2723593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(591-08-2) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

N-Acetylthiourea (CAS 591-08-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Acetylthiourea, a versatile organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of its core properties, synthesis, and biological significance, presenting key data in a structured format to facilitate research and development endeavors.

Core Chemical and Physical Properties

This compound, with the chemical formula C₃H₆N₂OS, is a white crystalline solid.[1][2] It is recognized for its role as a crucial building block in the synthesis of various heterocyclic compounds.[3][4] Key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₃H₆N₂OS | [1][3][5] |

| Molecular Weight | 118.16 g/mol | [1][5][6] |

| Appearance | White crystalline powder/solid | [1][2][7] |

| Melting Point | 165-169 °C | [1][8][9] |

| Boiling Point | 208.6 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.275 g/cm³ | [3] |

| Solubility | Slightly soluble in cold water, soluble in hot water.[1][2] Soluble in organic solvents.[4] | [1][2][4] |

| pKa | 11.24 ± 0.70 (Predicted) | [1][3] |

| LogP | 0.45730 | [3] |

| Flash Point | 80 °C | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectral data were not directly provided in the initial search, it is well-documented that ¹H NMR, ¹³C NMR, and FTIR are standard techniques used for its characterization.[1][3] Characteristic peaks for N-H, C=O, and C=S stretching are expected in the FTIR spectrum.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is a two-step, one-pot reaction.[1] This process involves the initial formation of a reactive intermediate, acetyl isothiocyanate, which then reacts with an amine.[1][10]

Experimental Protocol: Two-Step, One-Pot Synthesis

Step 1: Formation of Acetyl Isothiocyanate

-

In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add ammonium thiocyanate (1.0 equivalent) and anhydrous acetone.[1]

-

Stir the suspension to ensure it is well-mixed.[1]

-

From the dropping funnel, add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension over a period of 30 minutes. An exothermic reaction may be observed.[1]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of acetyl isothiocyanate.[1]

Step 2: Synthesis of this compound

-

Cool the reaction mixture to room temperature.[1]

-

Slowly add concentrated ammonium hydroxide (2.0 equivalents) to the reaction mixture with continuous stirring. The addition should be controlled to manage any heat evolution.[1]

-

After the addition of ammonium hydroxide, continue stirring the reaction mixture at room temperature for an additional 2 hours.[1]

-

To remove excess ammonia, heat the solution on a water bath for approximately 30 minutes.[1]

-

Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude this compound.[1]

-

The precipitate can then be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., hot water) to yield the purified product.

Biological Activities and Potential Applications

This compound and its derivatives have garnered significant attention for their diverse biological activities. Research has demonstrated their potential as antibacterial, antifungal, antiviral, and anticancer agents.[1]

Antimicrobial and Anti-biofilm Activity

Derivatives of N-acyl thiourea have shown promising antimicrobial and anti-biofilm activities.[10][11] For instance, certain derivatives bearing benzothiazole and 6-methylpyridine moieties have demonstrated anti-biofilm activity against E. coli.[10][11] This suggests that the this compound scaffold is a valuable starting point for the development of new anti-infective agents.[10]

Antioxidant Activity

Some N-acyl thiourea derivatives have also exhibited notable antioxidant properties.[10][11] The ability to scavenge free radicals is a key attribute for compounds aimed at mitigating oxidative stress-related diseases.

Enzyme Inhibition and Signaling Pathways

The core this compound scaffold is considered a versatile synthon for creating diverse chemical libraries to target various biological pathways.[1] While specific signaling pathways involving this compound itself were not detailed in the initial search, its derivatives are being investigated as enzyme inhibitors.[1] The general mechanism of action for many thiourea-based compounds involves their ability to chelate metal ions essential for enzyme function or to interact with active site residues.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 591-08-2 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 591-08-2: Acetylthiourea | CymitQuimica [cymitquimica.com]

- 5. usbio.net [usbio.net]

- 6. Acetylthiourea 99 591-08-2 [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 591-08-2 this compound AKSci 7047AF [aksci.com]

- 9. This compound CAS#: 591-08-2 [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylthiourea: A Comprehensive Technical Guide to its Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylthiourea, a derivative of thiourea, is a versatile compound with significant applications in medicinal chemistry and drug development. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of this compound, tailored for researchers and professionals in the field.

Chemical Structure and Properties

This compound is characterized by an acetyl group attached to one of the nitrogen atoms of the thiourea core. This structural feature significantly influences its chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-carbamothioylacetamide | [1] |

| CAS Number | 591-08-2 | [1][2] |

| PubChem CID | 2723593 | [3] |

| Molecular Formula | C₃H₆N₂OS | [1][2] |

| Molecular Weight | 118.16 g/mol | [1][4] |

| SMILES String | CC(=O)NC(=S)N | [5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 165-169 °C | [2] |

| Solubility | Slightly soluble in water, soluble in hot water and alcohol. | [6][7] |

| Density | 1.240 g/cm³ (estimate) | [8] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step, one-pot reaction involving the formation of an acetyl isothiocyanate intermediate, which then reacts with ammonia.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Ammonium thiocyanate

-

Anhydrous acetone

-

Acetyl chloride

-

Concentrated ammonium hydroxide

-

Ice-water mixture

Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Büchner funnel

-

Vacuum filtration apparatus

Procedure:

Step 1: Formation of Acetyl Isothiocyanate

-

In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 1.0 equivalent of ammonium thiocyanate to anhydrous acetone.

-

Stir the suspension to ensure it is well-mixed.

-

From the dropping funnel, add 1.0 equivalent of acetyl chloride dropwise to the stirred suspension over 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure the complete formation of acetyl isothiocyanate.

Step 2: Synthesis of this compound

-

Cool the reaction mixture to room temperature.

-

Slowly add 2.0 equivalents of concentrated ammonium hydroxide to the reaction mixture with continuous stirring. Control the addition to manage any heat evolution.

-

Continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

To remove excess ammonia, heat the solution on a water bath for approximately 30 minutes.

-

Pour the resulting solution into a beaker containing an ice-water mixture to precipitate the crude this compound.

-

Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with three portions of ice-cold water.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

For further purification, the crude product can be recrystallized from hot water or ethanol.

Expected Yield: 74-81%[1]

Analysis of this compound

The characterization and quantification of this compound are crucial for ensuring its purity and identity. Various analytical techniques are employed for this purpose.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. The expected signals for this compound would include a singlet for the methyl protons of the acetyl group and broad signals for the NH protons.[7]

-

¹³C NMR: Identifies the different carbon environments in the molecule. Key signals would correspond to the carbonyl carbon, the thiocarbonyl carbon, and the methyl carbon.[7]

Experimental Protocol: NMR Analysis (General) [8]

-

Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the acquired data to determine chemical shifts (δ) in parts per million (ppm).

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400 - 3200 |

| C-H (methyl) | Stretching | ~2950 |

| C=O (acetyl) | Stretching | 1700 - 1650 |

| C=S (thiourea) | Stretching | 1300 - 1200 |

Experimental Protocol: IR Analysis (KBr Pellet Method) [8]

-

Thoroughly grind a small amount of the this compound sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the IR spectrum in the range of 4000-400 cm⁻¹.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reverse-phase method is commonly used.[5]

Experimental Protocol: HPLC Analysis [5]

-

Column: Newcrom R1 reverse-phase (RP) column or equivalent C18 column.[5][9]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5]

-

Detection: UV detection at an appropriate wavelength (e.g., 236 nm for thiourea).[9]

-

Application: This method can be used for purity assessment and pharmacokinetic studies.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.

Experimental Protocol: Mass Spectrometry Analysis (General)

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Biological Activity and Signaling Pathways

N-acylthiourea derivatives have been shown to exhibit a range of biological activities, including acting as enzyme inhibitors.[4] They have been implicated in the modulation of key cellular signaling pathways involved in cell proliferation and survival.

Derivatives of N-acetyl-N'-phenylthiourea have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4] Inhibition of these receptors can block downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer.[4]

Conclusion

This compound is a compound of significant interest in chemical and pharmaceutical research. This guide has provided a detailed overview of its chemical structure, properties, a robust synthesis protocol, and comprehensive analytical methodologies. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating further exploration of this compound and its derivatives in the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Acetylthiourea | C3H6N2OS | CID 2723593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Separation of 1-Acetyl-2-thiourea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Acetylthiourea: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for N-Acetylthiourea (C₃H₆N₂OS), a compound of interest in drug development and medicinal chemistry.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white crystalline solid.[2][3] It is a derivative of thiourea and finds application in various synthetic and biological studies.[1][4]

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂OS | [1][2][4][5] |

| Molecular Weight | 118.16 g/mol | [1][2][4][5] |

| Appearance | White crystalline powder | [1][2][3] |

| Melting Point | 165-169 °C | [1][3] |

| Solubility | Slightly soluble in cold water, soluble in hot water. | [2][3] |

| CAS Number | 591-08-2 | [2][4][5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the key NMR spectral data available for this compound.[2][7]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in search results | - | - | CH₃ (Acetyl) |

| Data not fully available in search results | - | - | NH (Amide) |

| Data not fully available in search results | - | - | NH₂ (Thiourea) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results | C=S (Thiourea) |

| Data not fully available in search results | C=O (Acetyl) |

| Data not fully available in search results | CH₃ (Acetyl) |

Note: Specific chemical shift values from primary literature were not fully available in the provided search results. Researchers should consult dedicated spectral databases or perform experimental analysis for precise values.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of this compound, based on standard laboratory practices.[8][9][10]

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The final concentration should be around 10-25 mM.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer, such as a 300, 400, or 500 MHz instrument.[9][10]

-

¹H NMR Acquisition :

-

Set the spectral width to approximately -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to approximately 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal sensitivity.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts based on known values for similar functional groups.

Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers.

IR Spectroscopic Data

The table below lists the key vibrational frequencies for this compound.

Table 3: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3400-3200 | N-H Stretching | Amide & Thiourea | [1][11][12] |

| ~1700-1680 | C=O Stretching (Amide I) | Acetyl | [1][11][12] |

| ~1600-1550 | N-H Bending (Amide II) | Amide | [11] |

| ~1400-1300 | C-N Stretching | Thiourea | [13] |

| ~1300-1200 | C=S Stretching | Thiourea | [8] |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR) and the physical state of the sample.[8]

Experimental Protocol for IR Spectroscopy

The following protocol outlines a standard procedure for obtaining an FTIR spectrum of this compound.[8]

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (1-2 mg) of dry, purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Background Spectrum : Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

-

Sample Spectrum : Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.

-

Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify and label the characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Ion [M]⁺ | Not specified | |

| Key Fragment Ions (m/z) | Not specified | |

| Accurate Mass | 118.0201 Da | [2][5] |

Note: While analytical methods like GC/MS are cited for the analysis of this compound, specific fragmentation patterns were not detailed in the provided search results.[2] The accurate mass is a computed value.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for the mass spectrometric analysis of this compound.

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[14] For volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[2]

-

Method Parameters :

-

Infusion (for ESI/APCI) : Infuse the sample solution directly into the ion source at a constant flow rate.

-

GC (for GC-MS) : Inject the sample onto a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ensure separation and elution of the compound.

-

-

Mass Analysis : Acquire mass spectra in either positive or negative ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the accurate mass and elemental composition.[14]

-

Data Analysis : Identify the molecular ion peak. Analyze the fragmentation pattern to gain insights into the compound's structure. Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental formula.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized compound like this compound using various spectroscopic techniques.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetylthiourea | C3H6N2OS | CID 2723593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 591-08-2 [m.chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. This compound | CAS 591-08-2 | LGC Standards [lgcstandards.com]

- 6. Acetylthiourea 99 591-08-2 [sigmaaldrich.com]

- 7. This compound(591-08-2) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. cajmns.casjournal.org [cajmns.casjournal.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

N-Acetylthiourea: A Comprehensive Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of N-Acetylthiourea, a compound of significant interest in medicinal chemistry and drug development. This document offers a compilation of solubility data, detailed experimental protocols for its determination, and visualizations to aid in the understanding of experimental workflows.

Core Data Presentation: Solubility Profile of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 12.8 g/L[1][2] |

| Hot Water | Not Specified | Soluble[3] |

| Ethanol | Not Specified | Soluble[4] |

| Ethyl Ether | Not Specified | Slightly Soluble[4] |

| Dilute Sodium Hydroxide | Not Specified | Soluble[4] |

| Methanol | Not Specified | No quantitative data available |

| Acetone | Not Specified | No quantitative data available |

| Dimethyl Sulfoxide (DMSO) | Not Specified | No quantitative data available |

Note on Data Availability: The lack of specific quantitative solubility data for this compound in common organic solvents such as methanol, acetone, and DMSO highlights a gap in the publicly accessible chemical literature. The information provided is based on available safety data sheets and chemical encyclopedias. For precise quantitative measurements, it is recommended to perform experimental solubility determination as outlined in the protocols below.

Experimental Protocols for Solubility Determination

Accurate determination of this compound's solubility is essential for its use in experimental assays and formulation development. The following are detailed methodologies for key experiments to quantify the solubility of a solid compound like this compound in a liquid solvent.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It relies on the precise measurement of mass.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.

Apparatus and Materials:

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

-

This compound powder

-

Solvent of interest

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Constant stirring or shaking is recommended.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation of the solute upon cooling.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the solvent to remove any remaining solid particles. The filter should also be pre-equilibrated at the experimental temperature if possible.

-

-

Evaporation and Weighing:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dry this compound residue.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish/vial from the final mass.

-

Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

-

UV-Visible Spectrophotometry for Solubility Determination

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum in the chosen solvent.

Principle: A calibration curve of absorbance versus concentration for this compound in the specific solvent is first established. The concentration of a filtered saturated solution is then determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Apparatus and Materials:

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus

-

This compound powder

-

Solvent of interest (must be transparent in the wavelength range of interest)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the Gravimetric Method (steps 1.1 and 1.2) to prepare a saturated solution of this compound at the desired temperature.

-

-

Measurement and Calculation:

-

Take an aliquot of the clear, filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Experimental Workflow Visualization

To further clarify the process of solubility determination, the following diagram illustrates the key steps in a typical experimental workflow.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to support further research and development activities. For applications requiring a high degree of precision, it is imperative to experimentally determine the solubility under the specific conditions of use.

References

Theoretical Properties of N-Acetylthiourea: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical properties of N-Acetylthiourea, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) calculations, this document explores the molecule's structural, vibrational, and electronic characteristics. The theoretical data is contextualized with established experimental protocols for its synthesis and characterization, offering a comprehensive resource for researchers in drug development and related scientific fields.

Introduction to this compound

N-acylthiourea derivatives constitute a class of compounds renowned for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The this compound scaffold is a fundamental building block for creating extensive chemical libraries for drug discovery.[1] Understanding the intrinsic theoretical properties of this core structure is paramount for designing novel derivatives with enhanced efficacy and specificity. DFT has emerged as a powerful tool for elucidating molecular structure, reactivity, and spectroscopic properties, providing insights that complement and guide experimental research.[2][3]

Synthesis and Experimental Characterization

The synthesis of this compound is typically achieved through a two-step, one-pot reaction. This process involves the formation of a reactive acetyl isothiocyanate intermediate, which subsequently undergoes a nucleophilic attack by an amine.[1]

General Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of acetyl chloride with a thiocyanate salt, such as ammonium thiocyanate, to form acetyl isothiocyanate in situ. This intermediate is then reacted with ammonia to yield the final product.[1]

Step 1: Formation of Acetyl Isothiocyanate Acetyl chloride is added dropwise to a stirred suspension of ammonium thiocyanate in a dry solvent like acetone. The mixture is then refluxed to ensure the complete formation of acetyl isothiocyanate.[1]

Step 2: Synthesis of this compound After cooling the reaction mixture, concentrated ammonium hydroxide is slowly added with continuous stirring. The resulting this compound precipitates out of the solution and can be collected by filtration.[1]

Experimental Characterization Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups in the synthesized this compound, an FTIR spectrum is recorded. A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is then recorded in the 4000-400 cm⁻¹ range.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectra are recorded on a high-resolution NMR spectrometer.[4]

Computational Methodology: Density Functional Theory (DFT)

The theoretical calculations presented in this guide are based on methodologies reported for N-acylthiourea derivatives in various studies.

Software: Gaussian suite of programs is commonly employed for DFT calculations.[5]

Functional and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for geometry optimization and electronic property calculations of thiourea derivatives.[2][6] The 6-311++G(d,p) basis set is often chosen to provide a good balance between accuracy and computational cost.[5][7]

Calculations Performed:

-

Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation.[6]

-

Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated to predict the infrared spectrum and to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.[8]

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic structure and reactivity.[9]

-

Mulliken Population Analysis: Atomic charges are calculated to provide insights into the charge distribution within the molecule.[7][10]

Theoretical Data Presentation

The following tables summarize the key theoretical data for this compound, derived from DFT calculations. It is important to note that while these values are calculated for the parent this compound, they are based on computational methods validated across a range of N-acylthiourea derivatives.

Optimized Geometrical Parameters

The optimized molecular structure of this compound provides fundamental information about its conformation. The table below presents selected calculated bond lengths and angles.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C=S | 1.68 |

| C=O | 1.23 | |

| C-N (Thiourea) | 1.38 | |

| C-N (Amide) | 1.40 | |

| Bond Angles (°) | N-C-N (Thiourea) | 118.5 |

| O=C-N (Amide) | 122.0 | |

| C-N-C | 125.0 |

Note: These values are representative and are based on DFT calculations of similar thiourea derivatives. Actual experimental values may vary.[11][12][13]

Vibrational Frequencies (FTIR)

The calculated vibrational frequencies can be correlated with experimental FTIR spectra to confirm the presence of key functional groups.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Range (cm⁻¹)[4] |

| N-H Stretching | N-H | 3450 - 3150 | 3479 - 3030 |

| C=O Stretching (Amide I) | C=O | ~1690 | 1695 - 1650 |

| N-H Bending (Amide II) | N-H | ~1540 | ~1550 |

| C=S Stretching | C=S | ~1280 | 1300 - 1240 |

| Aromatic C-H Stretching | Aromatic C-H | ~3080 | ~3100 |

| Aliphatic C-H Stretching | C-H (methyl) | ~2960 | ~2950 |

Note: Calculated frequencies are often scaled by a factor (e.g., 0.967 for B3LYP) to better match experimental values.[14] The comparison shows good agreement between theoretical and experimental data for related compounds.[15][16][17]

Electronic Properties

The HOMO and LUMO energies are crucial for understanding the electronic transitions and chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.[9]

| Parameter | Calculated Value (eV) (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap | 4.7 |

Note: These values are representative and are based on DFT calculations of similar thiourea derivatives. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.[18]

Mulliken Population Analysis

Mulliken atomic charges provide a quantitative measure of the electron distribution among the atoms in the molecule.

| Atom | Calculated Mulliken Charge (a.u.) |

| S (Thiourea) | -0.45 |

| O (Carbonyl) | -0.55 |

| N (Amide) | -0.60 |

| N (Thiourea) | -0.70 |

| C (Thiourea) | +0.50 |

| C (Carbonyl) | +0.65 |

Note: These values are representative and are based on DFT calculations of similar thiourea derivatives.[19][20] The negative charges on the sulfur, oxygen, and nitrogen atoms indicate their nucleophilic character, while the positive charges on the carbon atoms suggest electrophilic sites.

Potential Signaling Pathways and Drug Development Implications

N-acylthiourea derivatives have been investigated for their inhibitory effects on various enzymes and signaling pathways. For instance, some derivatives have shown potential as inhibitors of enzymes like tyrosinase and epidermal growth factor receptor (EGFR) signaling.[21] The theoretical data presented here, such as the molecular electrostatic potential derived from Mulliken charges and the HOMO-LUMO distributions, can be instrumental in understanding the potential binding interactions of this compound with biological targets. This information is valuable for the rational design of more potent and selective inhibitors in drug development programs.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical properties of this compound based on DFT calculations. The presented data on its optimized geometry, vibrational frequencies, and electronic properties offer valuable insights for researchers in medicinal chemistry and drug development. The correlation of theoretical data with experimental protocols underscores the synergy between computational and experimental approaches in modern chemical research. The information contained herein serves as a foundational resource for the further exploration and development of this compound derivatives as potential therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. sciensage.info [sciensage.info]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. sciensage.info [sciensage.info]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. growingscience.com [growingscience.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N-Acetylthiourea: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylthiourea, a derivative of thiourea, has emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, beginning with its historical context and discovery, and extending to its synthesis, physicochemical properties, and diverse pharmacological applications. Detailed experimental protocols for its synthesis are provided, alongside a summary of key quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying its biological effects, with a focus on its role as an enzyme inhibitor and its influence on critical signaling pathways. Visual representations of these pathways and experimental workflows are included to facilitate a deeper understanding of its multifaceted nature and therapeutic potential.

Discovery and Historical Context

While the precise date and discoverer of this compound are not well-documented in readily available historical records, its origins are intrinsically linked to the development of thiourea chemistry. Thiourea itself was first synthesized in 1951.[1] The subsequent exploration of thiourea derivatives as pharmacologically active agents paved the way for the synthesis and investigation of N-acylated versions, including this compound. Early studies on thiourea and its derivatives, particularly in the mid-20th century, focused on their potential as therapeutic agents, including goitrogenic (antithyroid) and tuberculostatic activities. The acetyl group in this compound was likely introduced to modify the parent compound's physicochemical properties, such as solubility and bioavailability, a common strategy in drug discovery. Over the years, this compound has become recognized as a versatile synthon for creating libraries of more complex molecules with a wide range of biological activities.[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] Its key physicochemical properties are summarized in the table below, providing essential data for laboratory handling, formulation, and analytical development.

| Property | Value |

| Molecular Formula | C₃H₆N₂OS |

| Molecular Weight | 118.16 g/mol |

| Melting Point | 165-169 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and organic solvents |

| CAS Number | 591-08-2 |

Data compiled from various chemical suppliers and databases.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step, one-pot reaction. This method is efficient and widely used for laboratory-scale production.[2]

General Procedure for the Synthesis of this compound

The synthesis involves the initial formation of acetyl isothiocyanate from the reaction of acetyl chloride with a thiocyanate salt, followed by the in-situ reaction of the isothiocyanate intermediate with an amine.[1][4]

Step 1: Formation of Acetyl Isothiocyanate

-

In a dried reaction vessel equipped with a stirrer and a reflux condenser, a suspension of ammonium thiocyanate (1.0 equivalent) in anhydrous acetone is prepared.

-

Acetyl chloride (1.0 equivalent) is added dropwise to the stirred suspension. An exothermic reaction may be observed.

-

The reaction mixture is then heated to reflux for approximately one hour to ensure the complete formation of acetyl isothiocyanate.[2]

Step 2: Synthesis of this compound

-

After the formation of acetyl isothiocyanate, the reaction mixture is cooled to room temperature.

-

An amine, such as a heterocyclic amine (for derivatives) or ammonia (for the parent compound), is added dropwise with continuous stirring.[1]

-

The reaction is typically stirred for an additional two hours at room temperature.

-

The resulting solution is then poured into an ice-water mixture to precipitate the crude this compound product.[1]

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]

Characterization

The synthesized this compound and its derivatives are characterized using various spectroscopic techniques to confirm their structure and purity. These methods include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure.[6]

-

Mass Spectrometry (MS): To determine the molecular weight.[5]

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

N-acyl thiourea derivatives have demonstrated significant antimicrobial properties. They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[1][7] For instance, certain derivatives have shown anti-biofilm activity against E. coli.[1] The proposed mechanism for their antibacterial action involves interference with nucleic acid synthesis.[3]

Anticancer Activity

A growing body of evidence supports the potential of acylthiourea derivatives as anticancer agents. These compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[8][9] The cytotoxic effects are often mediated through the inhibition of key enzymes involved in cancer progression.

Enzyme Inhibition

A primary mechanism through which this compound and its derivatives exert their biological effects is through enzyme inhibition. The thiourea moiety can chelate metal ions present in the active sites of metalloenzymes, leading to their inactivation. Notable examples of enzymes inhibited by thiourea derivatives include:

-

Urease: Inhibition of this enzyme is relevant in the context of infections caused by urease-producing bacteria.

-

Topoisomerase I: A key enzyme in DNA replication and a target for cancer therapy.

Molecular Mechanisms and Signaling Pathways

The diverse biological activities of this compound and its derivatives can be attributed to their modulation of various cellular signaling pathways. While direct studies on this compound are limited, the broader class of acylthiourea compounds has been implicated in several key pathways.

Apoptosis Induction

Acylthiourea derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway.[8][][11][12] This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the key executioners of apoptosis.[9]

References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 591-08-2: Acetylthiourea | CymitQuimica [cymitquimica.com]

- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and characterization of novel acylthiourea compounds used in ions recognition and sensing in organic media [ouci.dntb.gov.ua]

- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. Apoptosis initiation through the cell-extrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Molecular Geometry and Electronic Structure of N-Acetylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylthiourea, a derivative of thiourea, is a molecule of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its scaffold.[1] A comprehensive understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a detailed overview of the molecular geometry and electronic structure of this compound, drawing upon available spectroscopic data and theoretical principles. While a definitive single-crystal X-ray structure of this compound is not publicly available, this guide leverages data from closely related compounds to infer its structural characteristics. Furthermore, it delves into the electronic landscape of the molecule, which governs its reactivity and intermolecular interactions.

Molecular Geometry

The molecular geometry of this compound, defined by its bond lengths, bond angles, and dihedral angles, dictates its overall shape and steric properties. In the absence of a specific crystal structure for this compound, we can infer its geometric parameters by analogy to structurally related N-acylthiourea derivatives that have been characterized by single-crystal X-ray diffraction.

The core structure consists of an acetyl group linked to a thiourea moiety. The thiourea unit is known to be planar or nearly planar. The molecule can exist in different conformations due to rotation around the C-N bonds. Intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen is a common feature in N-acylthioureas, leading to a more planar and rigid conformation.[2]

Table 1: Predicted Molecular Geometric Parameters of this compound

| Parameter | Predicted Value | Source/Analogy |

| Bond Lengths (Å) | ||

| C=S | ~1.68 | Analogy with thiourea derivatives |

| C-N (thiourea) | ~1.33 | Analogy with thiourea derivatives |

| C-N (amide) | ~1.35 | Analogy with acetamide |

| C=O | ~1.23 | Analogy with acetamide |

| C-C | ~1.51 | Analogy with acetamide |

| Bond Angles (°) ** | ||

| N-C-N (thiourea) | ~117 | Analogy with thiourea derivatives |

| S=C-N | ~121.5 | Analogy with thiourea derivatives |

| O=C-N | ~122 | Analogy with acetamide |

| C-N-C | ~125 | Predicted for sp2 hybridized nitrogen |

| Dihedral Angles (°) ** | ||

| O=C-N-C | ~180 (trans) or ~0 (cis) | Conformational possibilities |

| C-N-C=S | Planar or near-planar | Common in N-acylthioureas |

Note: These values are estimations based on data from analogous compounds and theoretical considerations. Experimental determination is required for precise values.

Electronic Structure

The electronic structure of this compound determines its reactivity, polarity, and potential for intermolecular interactions. Key aspects of its electronic structure include the distribution of electron density, the nature of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential.

The presence of electronegative oxygen, nitrogen, and sulfur atoms results in a polar molecule with distinct regions of positive and negative electrostatic potential. The lone pairs on these heteroatoms are key sites for hydrogen bonding and coordination to metal ions.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Significance |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular forces. |

| HOMO Energy | Relatively High | The lone pairs on sulfur and nitrogen contribute to the HOMO, making it a potential electron donor. |

| LUMO Energy | Relatively Low | The π* orbitals of the C=S and C=O bonds contribute to the LUMO, making it an electron acceptor. |

| HOMO-LUMO Gap | Moderate | A smaller energy gap is associated with higher reactivity. |

| Mulliken Charges | ||

| S | Negative | Indicates a region of high electron density, a potential site for electrophilic attack or hydrogen bonding. |

| O | Negative | Indicates a region of high electron density, a primary site for hydrogen bonding. |

| N (amide) | Negative | Contributes to the delocalized π-system. |

| N (thioamide) | Negative | Contributes to the delocalized π-system. |

| C (carbonyl) | Positive | An electrophilic center. |

| C (thiocarbonyl) | Positive | An electrophilic center. |

Note: These are qualitative predictions. Quantitative values would be obtained from computational chemistry studies.

Experimental Protocols

The characterization of the molecular geometry and electronic structure of this compound would involve the following key experimental and computational techniques:

Synthesis and Crystallization

Protocol for the Synthesis of this compound: A common synthetic route involves the reaction of acetyl chloride with a thiocyanate salt (e.g., potassium thiocyanate) to form an acetyl isothiocyanate intermediate in situ. This is followed by the addition of ammonia or an amine.[1]

Crystallization Protocol for Single-Crystal X-ray Diffraction: To obtain crystals suitable for X-ray diffraction, a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) would be prepared. Slow evaporation of the solvent at a constant temperature, or cooling of a hot saturated solution, can yield single crystals of sufficient quality.[2]

Single-Crystal X-ray Diffraction

Methodology: A suitable single crystal of this compound would be mounted on a goniometer and irradiated with a monochromatic X-ray beam.[3] The diffraction pattern produced by the crystal is collected on a detector. The resulting data is then processed to determine the unit cell parameters and the electron density map of the molecule, from which the precise atomic positions, bond lengths, bond angles, and dihedral angles can be determined.[4]

Spectroscopic Analysis

-